molecular formula C18H22N2O4S B7042158 N-[[1-(3-hydroxynaphthalene-2-carbonyl)piperidin-2-yl]methyl]methanesulfonamide

N-[[1-(3-hydroxynaphthalene-2-carbonyl)piperidin-2-yl]methyl]methanesulfonamide

Cat. No.: B7042158
M. Wt: 362.4 g/mol
InChI Key: ZFHISILOQQRLTD-UHFFFAOYSA-N
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Description

N-[[1-(3-hydroxynaphthalene-2-carbonyl)piperidin-2-yl]methyl]methanesulfonamide is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, a piperidine ring, and a methanesulfonamide group

Properties

IUPAC Name

N-[[1-(3-hydroxynaphthalene-2-carbonyl)piperidin-2-yl]methyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-25(23,24)19-12-15-8-4-5-9-20(15)18(22)16-10-13-6-2-3-7-14(13)11-17(16)21/h2-3,6-7,10-11,15,19,21H,4-5,8-9,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFHISILOQQRLTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1CCCCN1C(=O)C2=CC3=CC=CC=C3C=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(3-hydroxynaphthalene-2-carbonyl)piperidin-2-yl]methyl]methanesulfonamide typically involves multiple steps:

    Formation of the Naphthalene Derivative: The initial step involves the preparation of 3-hydroxynaphthalene-2-carboxylic acid. This can be achieved through the oxidation of 2-naphthol using an oxidizing agent such as potassium permanganate.

    Coupling with Piperidine: The carboxylic acid group of the naphthalene derivative is then activated using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and reacted with piperidine to form the corresponding amide.

    Introduction of the Methanesulfonamide Group: The final step involves the reaction of the amide with methanesulfonyl chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(3-hydroxynaphthalene-2-carbonyl)piperidin-2-yl]methyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, N-[[1-(3-hydroxynaphthalene-2-carbonyl)piperidin-2-yl]methyl]methanesulfonamide is studied for its potential as a pharmacological agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.

Medicine

Medically, this compound is investigated for its therapeutic potential. Its structural features suggest it could be effective in targeting specific enzymes or receptors, making it a promising candidate for the development of new medications.

Industry

In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-[[1-(3-hydroxynaphthalene-2-carbonyl)piperidin-2-yl]methyl]methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The naphthalene ring can intercalate with aromatic amino acids in proteins, while the piperidine ring can form hydrogen bonds or ionic interactions. The methanesulfonamide group can enhance the compound’s solubility and facilitate its transport across cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • N-[[1-(2-hydroxynaphthalene-1-carbonyl)piperidin-2-yl]methyl]methanesulfonamide
  • N-[[1-(3-hydroxyphenylcarbonyl)piperidin-2-yl]methyl]methanesulfonamide

Uniqueness

Compared to similar compounds, N-[[1-(3-hydroxynaphthalene-2-carbonyl)piperidin-2-yl]methyl]methanesulfonamide is unique due to the specific positioning of the hydroxyl and carbonyl groups on the naphthalene ring. This positioning can significantly influence its reactivity and interaction with biological targets, potentially leading to different pharmacological profiles and applications.

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